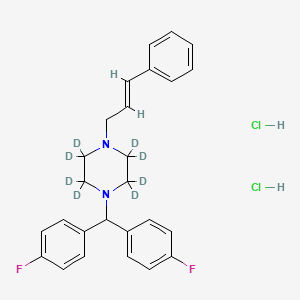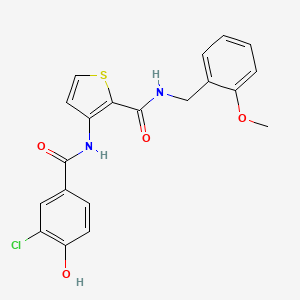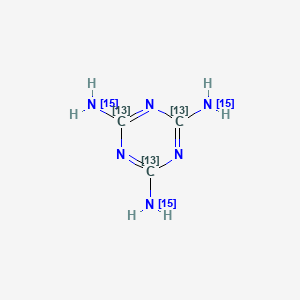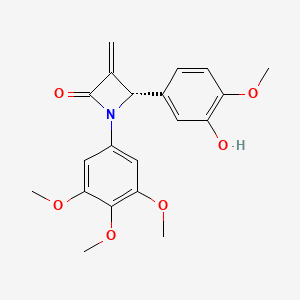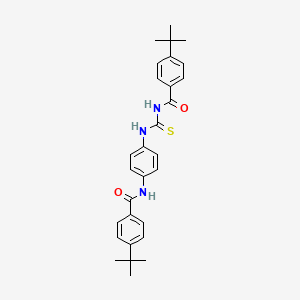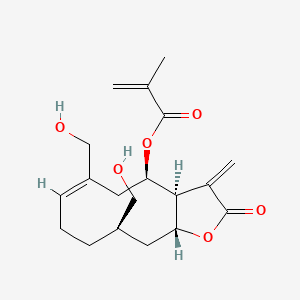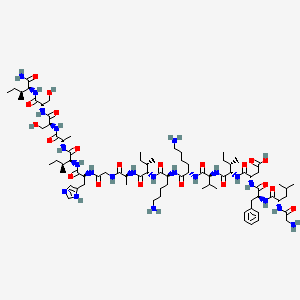
Aurein 3.2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurein 3.2 is an antimicrobial peptide derived from the skin secretions of the Southern bell frog (Litoria raniformis) and the Green and golden bell frog (Litoria aurea). This peptide exhibits significant antibacterial and anticancer activities. It is composed of 21 amino acids with the sequence GLFDIVKKIAGHIASSI-NH2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aurein 3.2 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain it in a stable powder form.
Analyse Chemischer Reaktionen
Types of Reactions: Aurein 3.2 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used to oxidize methionine residues to methionine sulfoxide.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds in the peptide.
Substitution: Amino acid residues can be substituted using site-directed mutagenesis techniques.
Major Products: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as modified peptides with substituted amino acids.
Wissenschaftliche Forschungsanwendungen
Aurein 3.2 has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: this compound is employed in research on antimicrobial peptides and their mechanisms of action.
Medicine: Due to its antibacterial and anticancer properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of antimicrobial coatings and materials.
Wirkmechanismus
Aurein 3.2 exerts its effects by interacting with the lipid bilayers of microbial cell membranes, leading to membrane disruption and cell lysis . The peptide adopts an alpha-helical structure that allows it to insert into the membrane, forming pores that compromise membrane integrity . This mechanism is effective against a broad spectrum of bacteria and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Aurein 1.2: Another antimicrobial peptide from the same frog species, but shorter in length and with different amino acid composition.
Aurein 2.2: Similar in structure but with variations in the amino acid sequence.
Uniqueness: Aurein 3.2 is unique due to its longer peptide chain and specific sequence, which confer enhanced antimicrobial and anticancer activities compared to its shorter counterparts . Its ability to form stable alpha-helical structures and effectively disrupt microbial membranes makes it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C82H138N22O21 |
|---|---|
Molekulargewicht |
1768.1 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C82H138N22O21/c1-15-44(9)64(68(86)111)101-78(121)59(40-106)99-77(120)58(39-105)98-70(113)49(14)91-81(124)66(46(11)17-3)103-75(118)56(34-51-37-87-41-89-51)93-61(108)38-88-69(112)48(13)90-80(123)65(45(10)16-2)102-72(115)53(29-23-25-31-84)94-71(114)52(28-22-24-30-83)95-79(122)63(43(7)8)100-82(125)67(47(12)18-4)104-76(119)57(35-62(109)110)97-74(117)55(33-50-26-20-19-21-27-50)96-73(116)54(32-42(5)6)92-60(107)36-85/h19-21,26-27,37,41-49,52-59,63-67,105-106H,15-18,22-25,28-36,38-40,83-85H2,1-14H3,(H2,86,111)(H,87,89)(H,88,112)(H,90,123)(H,91,124)(H,92,107)(H,93,108)(H,94,114)(H,95,122)(H,96,116)(H,97,117)(H,98,113)(H,99,120)(H,100,125)(H,101,121)(H,102,115)(H,103,118)(H,104,119)(H,109,110)/t44-,45-,46-,47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-,66-,67-/m0/s1 |
InChI-Schlüssel |
AZJGYRSVLGOODV-CPKQTTGZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



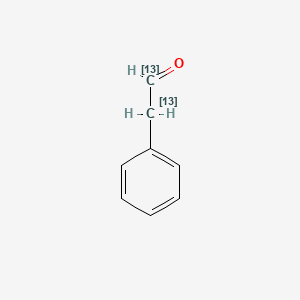
![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)

